molecular formula C25H30N2O7 B13660007 Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH

Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH

Cat. No.: B13660007
M. Wt: 470.5 g/mol
InChI Key: WXJAWCWMJPACSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH is a synthetic dipeptide derivative featuring dual benzyl (OBn) ester protections on the aspartic acid (Asp) side chain and a tert-butyloxycarbonyl (Boc) group on the N-terminal. The DL configuration indicates the racemic mixture of both D- and L-enantiomers for Asp and phenylalanine (Phe). The free carboxylic acid at the C-terminal suggests its utility as an intermediate in solid-phase peptide synthesis (SPPS), where selective deprotection of Boc and OBn groups enables sequential elongation of peptide chains. This compound is primarily employed in pharmaceutical research for constructing complex peptides, particularly those requiring orthogonal protection strategies to avoid side reactions during synthesis .

Properties

IUPAC Name

2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O7/c1-25(2,3)34-24(32)27-19(15-21(28)33-16-18-12-8-5-9-13-18)22(29)26-20(23(30)31)14-17-10-6-4-7-11-17/h4-13,19-20H,14-16H2,1-3H3,(H,26,29)(H,27,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJAWCWMJPACSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH typically involves stepwise peptide coupling of suitably protected amino acid derivatives, employing carbodiimide or uronium salt coupling agents, followed by selective protection and deprotection steps to achieve the desired protection pattern.

  • Starting materials:

    • Boc-DL-Asp(OBn)(OBn)-OH (protected aspartic acid derivative with Boc and benzyl esters)
    • DL-Phe-OH (phenylalanine with free carboxyl group)
  • Coupling agents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
    • HOBt (1-Hydroxybenzotriazole)
    • DIC (Diisopropylcarbodiimide) or EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
  • Base:

    • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

Stepwise Coupling Procedure

  • Activation of Boc-DL-Asp(OBn)(OBn)-OH:
    The carboxyl group of Boc-DL-Asp(OBn)(OBn)-OH is activated using HBTU/HOBt in the presence of a base such as NMM or DIPEA in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling with DL-Phe-OH:
    The activated Boc-DL-Asp(OBn)(OBn)-OH is then reacted with DL-Phe-OH under stirring at room temperature to form the peptide bond, yielding this compound.

  • Purification:
    The crude product is purified by recrystallization or chromatographic methods (e.g., flash chromatography or preparative HPLC) to achieve high purity (>98% by HPLC).

Protection and Deprotection Considerations

  • Boc group: Stable under neutral and basic conditions; removed under acidic conditions (e.g., trifluoroacetic acid, TFA).
  • Benzyl esters (OBn): Stable under acidic conditions; removed by catalytic hydrogenation (e.g., Pd/C under H$$_2$$ atmosphere) or by strong Lewis acids under mild conditions.
  • Aspartimide formation: A known side reaction during peptide synthesis involving aspartic acid residues; can be minimized by using benzyl protecting groups on the side-chain carboxyls and optimized coupling conditions.

Data Tables and Comparative Analysis

Coupling Efficiency and Side Reactions in Aspartic Acid Derivatives

Side-Chain Protecting Group Aspartimide Formation per Cycle (%) d-Asp Formation (%) Reference
tBu (tert-butyl) 1.65 9.1
Mpe (4-methoxy-2,3,6-trimethylphenyl) 0.49 4.2
Epe (2,2-dimethyl-1,3-dioxolane) 0.19 2.2
BnO (Benzyl ester, OBn) 0.06 0.9

Note: Benzyl ester protecting groups (OBn) on Asp side chains significantly reduce aspartimide and d-Asp formation during peptide synthesis, making them preferred for preparing this compound.

Purity and Physical Data of Boc-DL-Phe-OH (Related Compound)

Parameter Value Method/Notes
Purity >98.0% HPLC
Melting Point 145 °C Reported
Specific Rotation -1.0 to +1.0 deg (C=1, ethanol) Optical activity
Storage Conditions Refrigerated (0-10 °C) Under inert gas recommended
Appearance White to light yellow powder/crystals

Source: TCI Chemicals catalog for Boc-DL-Phe-OH.

Advanced Synthetic Techniques and Solvent Effects

Recent research in solid-phase peptide synthesis (SPPS) has shown that the choice of solvents and bases during Fmoc removal and coupling steps significantly affects side-product formation such as aspartimide and pyrrolidide formation. For example:

  • Use of pyrrolidine in less polar solvent mixtures (e.g., DMSO/EtOAc) reduces side reactions compared to DMF alone.
  • Benzyl ester protection on Asp side chains (OBn) further suppresses aspartimide formation, enhancing peptide purity.

These findings support the use of this compound as a stable building block in peptide synthesis, especially when combined with optimized solvent and base systems.

Summary of Preparation Protocol for this compound

Step Reagents/Conditions Notes
1 Boc-DL-Asp(OBn)(OBn)-OH + HBTU/HOBt + NMM Activation of Asp derivative
2 Addition of DL-Phe-OH Coupling to form dipeptide
3 Stirring at room temperature (1-3 hours) Reaction time depends on scale
4 Workup: aqueous extraction, solvent removal Isolate crude product
5 Purification by recrystallization or HPLC Achieve >98% purity
6 Storage under inert atmosphere at 0-10 °C Protect from air and heat

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and OBn protective groups using acidic or hydrogenation conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal, while hydrogenation with palladium on carbon (Pd/C) is used for OBn group removal.

    Coupling: DCC or DIC in the presence of NMM or N,N-diisopropylethylamine (DIPEA) are commonly used for peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides and proteins with specific sequences and structures, which are used in various scientific and medical applications.

Scientific Research Applications

Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block for the synthesis of complex peptides and proteins.

    Biology: In the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: For the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The mechanism of action of Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH involves its incorporation into peptides and proteins through peptide bond formation. The protective groups (Boc and OBn) prevent unwanted side reactions during synthesis, ensuring the correct sequence and structure of the final product. The compound does not have a direct biological activity but serves as a crucial intermediate in the synthesis of bioactive peptides and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH, we compare its structural features, synthesis parameters, and applications with analogous compounds (Table 1).

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Molecular Weight (g/mol) Protection Groups Solubility Key Applications Biological Activity
This compound ~600 (estimated) Boc (N-term), OBn (Asp) Low (hydrophobic) Peptide synthesis intermediate Not reported
Boc-L-Bip-OH 337.41 Boc (N-term) Moderate Pharmaceutical intermediates Restricted to lab use
Cyclo(L-Ser(Bn)-L-Ser(Bn)-L-Ser(Bn)) ~500 Bn (side chain) Low Enzyme inhibitor candidates Inactive in MTT assays
Fmoc-D-Asn-OtBu 406.44 Fmoc (N-term), OtBu (side) Moderate SPPS building block Not applicable

Structural and Functional Differences

  • Boc-L-Bip-OH: A single Boc-protected biphenylalanine residue. Unlike this compound, it lacks peptide bonds and side-chain ester protections, limiting its utility to single-amino-acid incorporation. Its CAS number (147923-08-8) and pharmaceutical restrictions highlight its niche role in drug development .
  • Cyclic Tripeptides (e.g., cyclo(L-Ser(Bn)-L-Ser(Bn)-L-Ser(Bn))) : Cyclic structures with benzyl protections exhibit low cytotoxicity but poor antimicrobial/antitumor activity (>200 μM). In contrast, this compound’s linearity and free C-terminal may enhance its adaptability in modular peptide assembly, though bioactivity data remain unreported .
  • Fmoc-Protected Analogs (e.g., Fmoc-D-Asn-OtBu) : Fmoc groups require base-sensitive deprotection (e.g., piperidine), contrasting with Boc’s acid-labile removal (trifluoroacetic acid). This divergence impacts synthesis workflows, especially for acid-sensitive sequences .

Biological Activity

Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH is a compound primarily utilized in peptide synthesis, characterized by its tert-butyloxycarbonyl (Boc) protected aspartic acid derivative, which includes two benzyl (OBn) protective groups and a phenylalanine residue. While the compound itself does not exhibit direct biological activity, it plays a crucial role as an intermediate in the synthesis of bioactive peptides that can exhibit various biological functions, including enzyme inhibition and receptor binding.

Chemical Structure and Synthesis

The structure of this compound allows it to serve as an effective building block in peptide synthesis. The protective groups are essential for maintaining the integrity of the amino and carboxyl functionalities during synthetic processes. The synthesis typically involves:

  • Protection of Functional Groups : The amino and carboxyl groups are protected to prevent unwanted reactions during peptide coupling.
  • Coupling Reactions : The compound can be coupled with other amino acids to form longer peptide chains.
  • Deprotection : After the peptide synthesis is complete, the protective groups are removed to yield the final bioactive peptide.

This method ensures high yields and purity, which are critical for both research and therapeutic applications.

Biological Activity of Derived Peptides

Peptides synthesized from this compound have been studied for their biological activities. These activities can include:

  • Enzyme Inhibition : Certain peptides derived from this compound have shown potential in inhibiting enzymes involved in various metabolic pathways.
  • Receptor Binding : Some synthesized peptides exhibit binding affinities to specific receptors, which can modulate physiological processes.
  • Therapeutic Applications : Bioactive peptides can be designed for therapeutic purposes, targeting diseases such as cancer or metabolic disorders.

1. Peptide Synthesis and Its Applications

A study highlighted the role of this compound in synthesizing peptides with unique binding properties. Variations in side chains significantly influenced binding affinities with target proteins, showcasing the importance of precise amino acid incorporation.

2. Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds revealed that this compound is particularly effective due to its combination of protective groups. The following table summarizes some related compounds:

Compound NameDescriptionUnique Features
Boc-DL-Asp(OBzl)-OHSimilar protective groups but different amino acid derivativesContains one benzyl group instead of two
Boc-D-Asp(OBn)-OHSimilar structure but only one benzyl groupFocused on D-aspartic acid
Boc-DL-Asp(ofm)-OHDifferent protective groups and functional groupsUtilizes alternative protective strategies

3. Enzyme Interaction Studies

Research has demonstrated that peptides derived from this compound can interact with enzymes such as xanthine oxidase (XO). These interactions were studied using various techniques, including molecular docking and fluorescence spectroscopy, revealing that specific structural modifications could enhance inhibitory activity against XO.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.